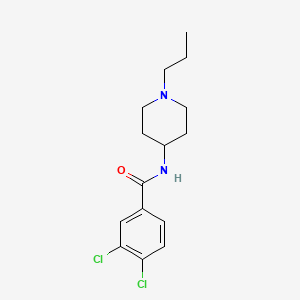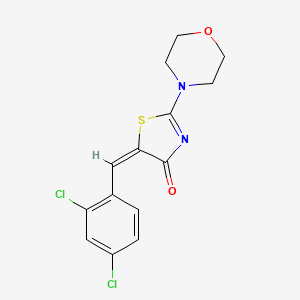
1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, also known as safrole, is a chemical compound that is commonly found in the essential oils of plants such as sassafras and camphor. It has been used in the past as an ingredient in perfumes, soaps, and other fragrances. However, recent research has focused on its potential use in scientific applications, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
Safrole works by inhibiting certain enzymes and proteins in the body, leading to a variety of biochemical and physiological effects. It has been shown to interact with the cytochrome P450 system, which is responsible for metabolizing many drugs and toxins in the body. Additionally, it has been found to have an effect on the central nervous system, leading to changes in mood, behavior, and perception.
Biochemical and Physiological Effects:
Safrole has been found to have a wide range of effects on the body, including changes in metabolism, hormone levels, and immune function. It has been shown to increase the production of certain enzymes and proteins, while also decreasing the activity of others. Additionally, it has been found to have an effect on the cardiovascular system, leading to changes in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Safrole has several advantages for use in laboratory experiments, including its relatively low cost and availability. Additionally, it has been extensively studied, making it a well-understood compound with a known mechanism of action. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and procedures to handle it safely.
Direcciones Futuras
There are many potential future directions for research involving 1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One area of interest is its potential use in the development of new drugs and therapies, particularly in the treatment of infectious diseases and cancer. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on different systems in the body. Finally, research could be conducted to explore the potential risks and benefits of using this compound in different contexts, such as in food additives or as a natural insecticide.
Métodos De Síntesis
Safrole can be synthesized from various starting materials, including catechol, eugenol, and iso1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One common method involves the oxidation of isothis compound using potassium permanganate, followed by the reduction of the resulting compound using sodium borohydride.
Aplicaciones Científicas De Investigación
Safrole has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in the development of new drugs and therapies. Additionally, it has been found to have antioxidant properties, which could make it useful in the treatment of diseases such as cancer and Alzheimer's.
Propiedades
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-16-5-3-4-12(18(16)21-2)6-8-14(19)13-7-9-15-17(10-13)23-11-22-15/h3-10H,11H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAJEAZUWVHGJX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)
![3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5815010.png)
![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)




![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)

![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)